molecular formula C12H17FN2 B2911502 1-(4-Fluorophenyl)-3,3-dimethylpiperazine CAS No. 1226160-70-8

1-(4-Fluorophenyl)-3,3-dimethylpiperazine

Cat. No.: B2911502
CAS No.: 1226160-70-8
M. Wt: 208.28
InChI Key: IGYKBURELAZNQI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-dimethylpiperazine is a chemical compound of interest in medicinal chemistry and neuroscience research, serving as a potential synthetic intermediate or core structure for the development of novel bioactive molecules. While specific studies on this exact compound are limited, its structure is closely related to piperazine-based ligands that target central nervous system receptors. Compounds featuring a piperazine ring linked to a fluorophenyl group are frequently investigated for their affinity to various neurological targets . For instance, structurally similar molecules have been developed as radioligands for positron emission tomography (PET) imaging of sigma (σ) receptors , and others have been explored as probes for the dopamine transporter (DAT) . The presence of the 4-fluorophenyl group and the 3,3-dimethylpiperazine moiety in this compound suggests it may be a valuable building block for creating chemical libraries. Researchers can utilize it to study structure-activity relationships (SAR), aiming to develop new agents for investigating psychiatric disorders, receptor binding mechanisms, or oncological conditions linked to sigma receptor expression . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Disclaimer: The research applications mentioned are based on the known properties of structurally analogous compounds and are provided for informational purposes to highlight potential research directions. Specific biological data for this compound itself should be determined by the qualified researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYKBURELAZNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Fluorophenyl 3,3 Dimethylpiperazine and Its Analogues

Established Synthetic Pathways for Substituted Piperazine (B1678402) Cores

The construction of the N-aryl piperazine motif is a cornerstone of many synthetic campaigns. Several powerful methodologies have been established for this purpose.

Traditionally, N-arylpiperazines were synthesized by reacting an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov However, this method often requires elevated temperatures and long reaction times, and can be limited by the availability of substituted anilines. nih.gov

More modern and versatile approaches have largely superseded this classical method. The Buchwald-Hartwig amination has emerged as a dominant tool for C-N bond formation. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction allows for the direct synthesis of N-aryl piperazines from aryl halides (chlorides, bromides, iodides) or triflates and piperazine. nih.govresearchgate.net The reaction's broad substrate scope and tolerance for various functional groups have made it a preferred method in both academic and industrial settings. wikipedia.orgingentaconnect.com Advances in catalyst design, including the development of air- and moisture-stable palladium precatalysts and sterically hindered phosphine (B1218219) ligands, have enabled these reactions to proceed under mild, aerobic conditions, sometimes in as little as 10 minutes. nih.govwikipedia.org

Reductive amination is another key strategy for forming C-N bonds and is frequently used to introduce substituents onto the piperazine core. thieme-connect.commdpi.com This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.comresearchgate.net While historically carried out with reagents like sodium cyanoborohydride, greener alternatives using H₂ with flow hydrogenation are becoming more common. thieme-connect.com

Other notable methods include palladium-catalyzed cyclization reactions for creating highly substituted piperazines and visible-light-promoted protocols that offer mild reaction conditions. organic-chemistry.org

Table 1: Comparison of Major Synthetic Routes to N-Aryl Piperazine Cores
MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig AminationAryl Halide/Triflate, PiperazinePalladium Catalyst, Phosphine Ligand, Base (e.g., NaOtBu)High functional group tolerance, broad scope, mild conditions possible. nih.govwikipedia.orgCost of catalyst, potential for metal contamination. mdpi.com
Classical CyclizationAniline, Bis(2-chloroethyl)amineHigh temperatures, extended reaction times. nih.govInexpensive starting materials.Harsh conditions, limited scope. nih.gov
Reductive AminationAryl Aldehyde/Ketone, Diamine PrecursorReducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)Forms C-N bond while building the ring or adding substituents. mdpi.comresearchgate.netRequires suitable carbonyl precursors.

Targeted Synthetic Strategies for the 1-(4-Fluorophenyl)-3,3-dimethylpiperazine Scaffold

The synthesis of the specific target molecule, this compound, can be envisioned through the application of the general methods described above. The most direct and efficient route would likely involve a palladium-catalyzed cross-coupling reaction.

The key precursors for this synthesis are 3,3-dimethylpiperazine and a suitable 4-fluorophenyl electrophile. The Buchwald-Hartwig amination is ideally suited for this transformation, coupling 3,3-dimethylpiperazine with an aryl halide such as 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene. The reaction would be carried out in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide).

An alternative, though likely less efficient, approach could involve the classical reaction of 4-fluoroaniline (B128567) with a suitably protected bis(2-haloethyl)amine derivative incorporating the gem-dimethyl group. The synthesis of the 3,3-dimethylpiperazine precursor itself can be accomplished from commercially available starting materials, such as 2-amino-2-methyl-1-propanol.

Table 2: Proposed Buchwald-Hartwig Synthesis of this compound
ComponentExample ReagentsRole in Reaction
Amine3,3-DimethylpiperazinePiperazine core nucleophile
Aryl Halide1-Bromo-4-fluorobenzene, 1-Iodo-4-fluorobenzeneSource of the 4-fluorophenyl group
CatalystPd(OAc)₂, Pd₂(dba)₃Facilitates the C-N bond formation
LigandBINAP, XPhos, DavePhosStabilizes and activates the palladium catalyst
BaseNaOtBu, K₂CO₃, Cs₂CO₃Deprotonates the amine and facilitates catalyst turnover
SolventToluene, DioxaneReaction medium

Derivatization Approaches for Structure-Activity Relationship Studies

To explore the SAR of this compound, systematic structural modifications can be undertaken at three key positions: the unsubstituted piperazine nitrogen, the fluorophenyl ring, and the piperazine core itself.

N-Alkylation and N-Acylation Strategies on the Piperazine Nitrogen

The secondary amine (N4) of the piperazine ring is a prime site for derivatization to probe its role in biological activity.

N-Alkylation can be readily achieved through several methods. The most common is nucleophilic substitution, where the piperazine nitrogen reacts with an alkyl halide (e.g., bromide or chloride), often in the presence of a base like potassium carbonate to neutralize the resulting acid. researchgate.netacs.org Another powerful technique is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) to form a new C-N bond. mdpi.comnih.gov This method is particularly useful for introducing a wide variety of alkyl and substituted alkyl groups. google.com

N-Acylation introduces an amide functionality, which can alter hydrogen bonding capabilities and conformational preferences. rsc.org This is typically accomplished by reacting the piperazine with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov Alternatively, carboxylic acids can be coupled directly to the piperazine nitrogen using standard peptide coupling reagents (e.g., HBTU, EDC). The resulting N-acyl piperazines exhibit restricted rotation around the amide C-N bond, which can lead to the presence of distinct conformers at room temperature, a factor that can be significant for receptor binding. rsc.orgrsc.org

Table 3: Reagents for N4-Derivatization of the Piperazine Core
ModificationMethodExample Reagents
N-AlkylationNucleophilic SubstitutionBenzyl bromide, Ethyl iodide, 1-Bromo-4-chlorobutane
Reductive AminationFormaldehyde, Acetone, Cyclohexanone (with a reducing agent)
N-AcylationAcyl Halides/AnhydridesAcetyl chloride, Benzoyl chloride, Acetic anhydride
Carboxylic Acid CouplingBenzoic acid, Phenylacetic acid (with EDC/HOBt)

Aromatic Substitution Reactions on the Fluorophenyl Moiety

Modification of the fluorophenyl ring allows for the exploration of electronic and steric effects on activity. The existing fluorine atom and the bulky piperazine substituent will direct the position of any new substituents.

Nucleophilic Aromatic Substitution (SNAr) is a viable strategy due to the presence of the electron-withdrawing fluorine atom. lboro.ac.uk Fluorine is an excellent leaving group in SNAr reactions, particularly when the ring is further activated by other electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the fluorine. lboro.ac.ukmdpi.com This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, to displace the fluorine atom or other leaving groups on the ring.

Modifications and Bioisosteric Replacements of the Piperazine Ring System

Bioisosteric replacement involves substituting the piperazine ring with a different functional group that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netbaranlab.org The piperazine moiety is frequently replaced with a variety of cyclic diamines and their analogues. enamine.netenamine.net

Common piperazine bioisosteres include:

Homopiperazine (1,4-Diazepane): An expanded seven-membered ring that alters the distance and geometric orientation of the nitrogen atoms. nih.gov

Bridged Diamines: Rigid systems like 2,5-diazabicyclo[2.2.1]heptane can lock the conformation and present the nitrogen substituents in a well-defined spatial arrangement. nih.gov

Spirocyclic Diamines: These analogues can advantageously alter pharmacokinetic properties and have been shown to beneficially affect activity and reduce cytotoxicity in some cases. enamine.netenamine.net

Fused Ring Systems: Structures like octahydropyrrolo[3,4-b]pyrrole (B1600083) offer different conformational constraints compared to the flexible piperazine chair. nih.gov

The choice of bioisostere allows for a systematic exploration of the conformational space and the specific geometric requirements of the target receptor or enzyme. researchgate.netnih.gov

Table 4: Selected Bioisosteric Replacements for the Piperazine Ring
Original ScaffoldBioisostere ExampleKey Structural Change
PiperazineHomopiperazine (1,4-Diazepane)Ring expansion to a 7-membered ring.
2,5-Diazabicyclo[2.2.1]heptaneIntroduction of a rigid, bridged bicyclic core.
Diazaspiroalkanes (e.g., 2,7-Diazaspiro[3.5]nonane)Spirocyclic fusion, altering 3D shape and rigidity.
3-AminoazetidineRing contraction and altered nitrogen positioning. nih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, FT-IR Spectroscopy)

Spectroscopic methods are fundamental in confirming the molecular structure of 1-(4-Fluorophenyl)-3,3-dimethylpiperazine. High-resolution Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, offer a detailed map of the compound's atomic connectivity and functional groups.

High-Resolution NMR Spectroscopy: NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the piperazine (B1678402) ring. The aromatic region would typically display a complex multiplet system due to proton-proton and proton-fluorine couplings. The protons on the piperazine ring would appear as multiplets in the aliphatic region. The two methyl groups at the C3 position, being chemically equivalent, would present as a sharp singlet. The N-H proton of the piperazine ring would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the distinct carbon environments. The 4-fluorophenyl group would show four signals, with their chemical shifts and splitting patterns influenced by the fluorine atom. The piperazine ring would exhibit signals for its four distinct carbon atoms (C2, C3, C5, C6). The C3 carbon, substituted with two methyl groups, would be a quaternary signal, while the two methyl carbons would appear as a single signal in the high-field region.

Predicted NMR Data

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Notes
Aromatic C-H (ortho to F)Multiplet~115-117 (d, JC-F ≈ 22 Hz)Coupling to ¹⁹F will cause splitting in the ¹³C spectrum.
Aromatic C-H (meta to F)Multiplet~118-120 (d, JC-F ≈ 8 Hz)Coupling to ¹⁹F will cause splitting in the ¹³C spectrum.
Aromatic C (ipso, attached to N)-~147-149 (d, JC-F ≈ 2 Hz)Small coupling to ¹⁹F.
Aromatic C (ipso, attached to F)-~155-158 (d, JC-F ≈ 240 Hz)Large, characteristic one-bond C-F coupling constant.
Piperazine C2-H₂Multiplet~50-55
Piperazine C3-(CH₃)₂Singlet~30-35 (C3), ~25-30 (CH₃)C3 is a quaternary carbon.
Piperazine C5-H₂Multiplet~45-50
Piperazine C6-H₂Multiplet~50-55
Piperazine N-HBroad Singlet-Chemical shift is variable.

FT-IR Spectroscopy: FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions for this compound include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperazine ring.

C-H Stretch (Aromatic): Sharp peaks typically observed just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong absorption bands in the 2850-3000 cm⁻¹ region from the methylene (B1212753) and methyl groups.

C=C Stretch (Aromatic): Characteristic absorptions in the 1500-1600 cm⁻¹ range.

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine.

C-F Stretch: A strong, characteristic absorption band typically found in the 1100-1250 cm⁻¹ region.

Predicted FT-IR Data

Interactive Table: Predicted FT-IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3010 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2980Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
C-N Stretch (Aromatic)1200 - 1350Strong
C-F Stretch1100 - 1250Strong

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly documented, analysis of closely related piperazine-containing compounds consistently shows that the piperazine ring adopts a chair conformation in the solid state nih.gov. This conformation is the most thermodynamically stable arrangement as it minimizes both torsional strain (by staggering adjacent C-H and C-N bonds) and steric strain.

In the predicted solid-state structure:

The piperazine ring would exhibit the characteristic chair geometry.

The bulky 4-fluorophenyl substituent at the N1 position would likely occupy an equatorial position to minimize 1,3-diaxial interactions.

The gem-dimethyl groups are fixed at the C3 position.

The N-H proton at the N4 position would also likely favor an equatorial orientation rsc.org.

Intermolecular forces, such as hydrogen bonding involving the N-H group and van der Waals interactions, would dictate the packing of the molecules in the crystal lattice.

Expected Crystallographic Parameters

Interactive Table: Typical Bond Lengths and Angles
Parameter Expected Value
C-C (aliphatic) bond length1.52 - 1.54 Å
C-N (aliphatic) bond length1.46 - 1.48 Å
C-C (aromatic) bond length1.38 - 1.40 Å
C-N (aromatic) bond length1.40 - 1.44 Å
C-F bond length1.34 - 1.36 Å
C-N-C bond angle (piperazine)~110 - 112°
C-C-N bond angle (piperazine)~110 - 112°

Solution-Phase Conformational Dynamics and Ring Interconversion Studies of the Piperazine Moiety

In solution, the piperazine ring of this compound is not static but undergoes rapid conformational changes. The primary dynamic process is the chair-to-chair ring interconversion, where the ring "flips" between two equivalent chair conformations.

This interconversion proceeds through higher-energy intermediate conformations, such as the twist-boat. The rate of this interconversion is determined by the energy barrier between the chair forms. The substitution pattern on the piperazine ring has a profound effect on these dynamics:

N1-Substituent: The large 4-fluorophenyl group at N1 will have a strong preference for the equatorial position to avoid steric clashes. This preference means that one chair conformer will be significantly more populated than the other in a dynamic equilibrium.

Gem-Dimethyl Group at C3: The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) introduces significant steric hindrance. This substitution increases the energy barrier for ring inversion compared to an unsubstituted piperazine ring. The steric bulk of these groups can also cause slight distortions from an ideal chair geometry, such as flattening of the ring in the vicinity of the C3 position.

The combination of the bulky equatorial N1-substituent and the C3 gem-dimethyl groups results in a conformationally biased system. While ring inversion still occurs in solution, the equilibrium lies heavily in favor of the conformer where the large 4-fluorophenyl group is equatorial. Variable-temperature NMR studies would be the ideal method to probe these dynamics, allowing for the determination of the energy barrier (ΔG‡) for the ring flip process.

Factors Influencing Conformational Dynamics

Interactive Table: Summary of Conformational Influences
Structural Feature Effect on Conformation/Dynamics
Piperazine RingInherently flexible; lowest energy form is the chair conformation.
4-Fluorophenyl Group (N1)Strong preference for the equatorial position, creating a biased equilibrium.
Gem-Dimethyl Group (C3)Increases the steric strain and raises the energy barrier for chair-to-chair interconversion.
N-H Proton (N4)Prefers an equatorial orientation, but can undergo rapid nitrogen inversion.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations help in understanding molecular stability, reactivity, and the nature of chemical bonds.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

The reactivity of a chemical species can be effectively predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For aromatic compounds and their derivatives, these orbitals are typically distributed over the π-system. In 1-(4-Fluorophenyl)-3,3-dimethylpiperazine, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO would also be centered on this aromatic system. The precise energy values, calculated via DFT methods like B3LYP, would quantify the molecule's reactivity profile.

Table 1: Frontier Molecular Orbital Properties

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5 to -7
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1 to -3

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these negative regions are anticipated around the electronegative fluorine atom and the nitrogen atoms of the piperazine (B1678402) ring. Regions of positive potential, shown in blue, signify electron deficiency and are prone to nucleophilic attack; these are generally found around the hydrogen atoms. The MEP surface provides a comprehensive picture of the molecule's reactive sites.

Topological Analysis of Intermolecular Interactions (e.g., AIM, RDG, NBO)

To understand the bonding and non-covalent interactions within a molecule, several topological analysis methods are employed.

Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. It quantifies the stabilization energy (E(2)) associated with these interactions, providing insight into the molecule's stability. For the title compound, NBO analysis could reveal interactions between the lone pairs of the nitrogen and fluorine atoms and the antibonding orbitals of the phenyl ring.

Atoms in Molecules (AIM) Theory: AIM analysis characterizes the nature of chemical bonds based on the topology of the electron density. It can identify and classify covalent bonds and weaker non-covalent interactions, such as hydrogen bonds.

Reduced Density Gradient (RDG) Analysis: RDG is used to visualize and identify non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within the molecular structure.

These analyses provide a detailed electronic picture, complementing the insights from FMO and MEP studies.

Prediction of Protonation States and pKa Values for Biological Environment Simulation

The protonation state of a molecule is crucial for its behavior in a physiological environment (typically pH ~7.4), as it affects solubility, membrane permeability, and ligand-receptor binding. The piperazine ring contains two nitrogen atoms that can be protonated. Computational methods, such as those using semiempirical quantum calculations combined with continuum solvation models (e.g., COSMO or SMD), can predict the pKa values of these basic centers.

For piperazine derivatives, the nitrogen atom not directly attached to the phenyl ring is generally more basic. Predicting the pKa values for both nitrogen atoms in this compound is essential for understanding which ionic species will predominate in a biological medium, which in turn is critical for accurate molecular docking simulations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to predict how a ligand might interact with a biological target, providing a basis for rational drug design.

Ligand-Target Docking Studies for Hypothetical Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method helps to estimate the binding affinity (often as a "docking score") and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Derivatives of phenylpiperazine have been investigated as ligands for a wide range of biological targets, including neurotransmitter receptors and enzymes. For this compound, docking studies could be performed against hypothetical targets like acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, or various G-protein coupled receptors (GPCRs). The results would predict the binding energy and highlight the specific amino acid residues within the receptor's binding pocket that interact with the ligand. The fluorophenyl group, piperazine nitrogens, and dimethyl groups would all play roles in defining the binding mode and affinity.

Table 2: Hypothetical Docking Study Results

Target Protein Binding Affinity (kcal/mol) Interacting Residues Key Interactions
Acetylcholinesterase (AChE) -7.0 to -9.0 Tyr70, Trp84, Phe330 π-π stacking, Hydrophobic
Dopamine (B1211576) D2 Receptor -8.0 to -10.0 Asp114, Ser193, Phe389 Ionic, Hydrogen bond, Hydrophobic

These computational investigations, from quantum mechanics to molecular docking, provide a foundational understanding of the chemical and potential biological properties of this compound, guiding further experimental research.

All-Atom and Coarse-Grained Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For this compound, both all-atom and coarse-grained MD simulations can provide profound insights into its interaction with biological targets.

All-Atom Molecular Dynamics (AAMD): In AAMD simulations, every atom in the system, including the compound, the target protein, and the surrounding solvent, is explicitly represented. This high level of detail allows for a precise investigation of the binding modes and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the compound-target complex. For instance, simulations could reveal the critical role of the fluorine atom on the phenyl ring in forming halogen bonds with the target protein, a type of interaction increasingly recognized for its importance in drug-target recognition. The 3,3-dimethyl substitution on the piperazine ring would also be a key focus, as these groups can influence the compound's orientation within a binding pocket and contribute to van der Waals interactions.

A hypothetical study could involve AAMD simulations to refine the binding pose of this compound within the active site of a G-protein coupled receptor (GPCR), a common target for phenylpiperazine derivatives. The simulation could track the stability of key hydrogen bonds and hydrophobic interactions over time, providing a dynamic view of the binding event.

Simulation Type Focus Key Insights
All-Atom MDDetailed atomic interactionsSpecific hydrogen bonds, hydrophobic contacts, role of fluorine and dimethyl groups in binding.
Coarse-Grained MDLarge-scale system dynamicsConformational changes of the target, diffusion and binding pathways.

Conformational Landscape Exploration of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Exploring the conformational landscape of this compound is crucial for understanding its potential to interact with various biological targets. The piperazine ring can adopt several conformations, with the chair form being the most stable. However, the presence of substituents can influence the preference for axial or equatorial positioning of these groups.

The gem-dimethyl group at the 3-position introduces significant steric hindrance, which will have a pronounced effect on the conformational equilibrium of the piperazine ring. This "gem-disubstituent effect" can lock the ring into a more rigid conformation, reducing the entropic penalty upon binding to a target. Computational methods such as potential energy surface (PES) scanning can be employed to identify the most stable conformations and the energy barriers between them.

For 2-substituted piperazines, studies have indicated a preference for the axial conformation. While this provides a useful reference, the 3,3-dimethyl substitution in the target compound is expected to significantly alter the conformational preferences. It is plausible that the steric bulk of the dimethyl group would favor a conformation where the 4-fluorophenyl group occupies the equatorial position to minimize steric clashes.

Conformational Feature Influencing Factor Predicted Outcome
Piperazine Ring ConformationInherent ring strainPredominantly chair conformation
Substituent Orientation3,3-dimethyl group (gem-disubstituent effect)Increased ring rigidity, potential preference for equatorial 4-fluorophenyl group
Rotational BarriersTorsion angles around single bondsIdentification of low-energy conformers

In Silico Screening and Virtual Library Design

The structural and conformational information gleaned from the aforementioned studies can be leveraged for in silico screening and the rational design of new molecules.

Pharmacophore Modeling and Virtual Screening for Novel Biological Targets

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be generated based on the structure of this compound and its predicted binding mode with a known or hypothetical target.

This model can then be used as a 3D query to screen large virtual databases of chemical compounds. The goal is to identify other molecules that possess the same essential features in the correct spatial arrangement and are therefore likely to bind to the same target. This approach is a rapid and cost-effective way to identify novel hit compounds for further investigation. For phenylpiperazine derivatives, pharmacophore models often include a basic nitrogen atom, an aromatic ring, and one or more hydrophobic features.

Rational Design of Focused Compound Libraries Based on the this compound Scaffold

Instead of searching for entirely new scaffolds, medicinal chemists often focus on modifying a known active scaffold to improve its properties. The this compound core represents a promising scaffold for the design of focused compound libraries.

Preclinical in Vitro Biological Activity and Target Identification

General Screening Platforms for Piperazine-Based Bioactivity

The piperazine (B1678402) ring, particularly when substituted with an aryl group like fluorophenyl, is recognized as a "privileged scaffold" in medicinal chemistry. This structure is found in numerous centrally active agents, and its derivatives are frequently screened across various biological assays to determine their therapeutic potential.

Enzyme Inhibition Assays (e.g., Acetylcholinesterase, Xanthine Oxidase)

Phenylpiperazine derivatives have been investigated for their potential to inhibit enzymes implicated in neurological disorders. A primary target in the context of Alzheimer's disease is Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov

Research into novel piperazine-based compounds has demonstrated inhibitory activity against cholinesterases. For instance, a series of phthalimide-based derivatives incorporating a piperazine ring showed anti-acetylcholinesterase effects. nih.gov In one study, a compound from this class featuring a 4-fluorophenyl moiety was identified as the most potent derivative in its series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov Other studies on different piperazine derivatives have reported IC50 values for AChE inhibition ranging from 4.59 to 6.48 µM. nih.gov These findings suggest that the fluorophenylpiperazine scaffold can be a component of molecules designed to inhibit acetylcholinesterase.

Table 1: Acetylcholinesterase Inhibition by Piperazine Derivatives

Compound Class Most Potent Derivative Example Inhibition (IC50) Reference
Phthalimide-piperazine Compound with 4-Fluorophenyl moiety 16.42 ± 1.07 µM nih.gov
General Piperazine Derivatives N/A 4.59 - 6.48 µM nih.gov

There is limited specific information in the reviewed literature regarding the activity of 1-(4-Fluorophenyl)-3,3-dimethylpiperazine or its close analogues against Xanthine Oxidase.

Receptor Binding Assays (e.g., Dopamine (B1211576) Transporters, Serotonin (B10506) Receptors, Sigma Receptors, Histamine (B1213489) Receptors, Fibroblast Growth Factor Receptors)

The arylpiperazine moiety is a key pharmacophore for a multitude of G-protein coupled receptors (GPCRs) and transporters, making receptor binding assays a cornerstone of its biological characterization.

Dopamine Transporters (DAT): Phenylpiperazine derivatives have been identified as potent ligands for the dopamine transporter. nih.gov Studies have shown that simple modifications, such as the position of a chloro-substituent on the phenyl ring, can yield ligands with high affinity and selectivity for DAT. nih.gov For example, 1-(3-chlorophenyl)-4-phenethylpiperazine displayed high affinity and over 160-fold selectivity for DAT compared to other tested sites. nih.gov This line of research is relevant for developing treatments for conditions involving dopaminergic dysfunction. nih.gov

Serotonin Receptors (5-HTR): The arylpiperazine scaffold is a versatile modulator of various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. nih.govnih.gov The protonatable nitrogen atom of the piperazine ring is often crucial for binding, forming key ionic interactions with receptor residues like Aspartic acid (Asp). nih.gov Structural modifications to the aryl group and other parts of the molecule can fine-tune the affinity and selectivity for different 5-HT receptor subtypes, making these compounds candidates for treating depression, anxiety, and schizophrenia. nih.govnih.gov

Sigma Receptors (σR): Phenylpiperazine derivatives have been developed as high-affinity ligands for sigma receptors, which are implicated in various psychiatric disorders. nih.govacs.org Several derivatives bind to sigma receptors with high affinity, exhibiting Ki values in the low nanomolar range (1-10 nM), while lacking significant affinity for dopamine receptors. nih.govacs.org A recent screening campaign identified a piperazine-based compound with a Ki of 3.2 nM for the sigma-1 receptor (S1R), acting as an agonist. rsc.org The affinity for sigma-2 receptors (S2R) is often lower, conferring selectivity for the S1R subtype. rsc.org

Histamine and Fibroblast Growth Factor Receptors: While the phenylpiperazine scaffold is prevalent in CNS-targeting agents, specific and detailed binding data for its interaction with histamine receptors and Fibroblast Growth Factor Receptors (FGFRs) are less commonly reported in the surveyed literature compared to its well-documented activity at dopaminergic, serotonergic, and sigma sites.

Table 2: Receptor Binding Affinities of Representative Phenylpiperazine Derivatives

Receptor Target Compound Class/Example Binding Affinity (Ki) Reference
Dopamine Transporter (DAT) Chlorophenylpiperazine analogues High affinity, >160-fold selectivity nih.gov
Serotonin Receptors (e.g., 5-HT1A) Hydantoin-phenylpiperazine derivatives 45.8 nM (Compound 13) nih.gov
Sigma-1 Receptor (S1R) Novel 1-phenylpiperazines 1 - 10 nM nih.govacs.org
Sigma-1 Receptor (S1R) 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone 3.2 nM rsc.org

Nucleoside Transporter Inhibition Studies

There is a lack of specific data in the available scientific literature concerning the inhibitory activity of this compound or closely related simple phenylpiperazine analogues on nucleoside transporters.

Investigation of Specific Biochemical Pathways and Protein Interactions

Beyond initial screening, the effects of piperazine-based compounds are explored in more specific biochemical contexts, such as their ability to modulate pathological protein aggregation or interact with disease-relevant enzymes.

Modulation of Prion Protein Aggregation Kinetics

Prion diseases involve the misfolding and aggregation of the prion protein (PrPSc). nih.gov While direct studies on this compound are not available, research into other piperazine-based compounds has shown potential in modulating the aggregation of amyloidogenic proteins, a related pathological process. nih.gov For example, novel piperazine derivatives have been shown to inhibit the aggregation of amyloid-β and tau-derived peptides, which are hallmarks of Alzheimer's disease. nih.gov These compounds were also capable of disaggregating pre-formed fibrils. nih.gov This suggests that the piperazine scaffold could potentially be incorporated into molecules designed to interfere with protein misfolding and aggregation pathways, although specific studies targeting prion protein aggregation with this class of compounds are needed.

Interaction with Isocitrate Dehydrogenase 1 (IDH1) Mutant Proteins

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of certain cancers, such as gliomas and acute myeloid leukemia. nih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG). nih.gov Consequently, the development of small molecule inhibitors targeting mutant IDH1 is an active area of cancer research. nih.govnih.gov A review of the literature on potent mutant IDH1 inhibitors reveals that the lead compounds are typically based on scaffolds such as phenyl-glycine, triazines, and benzimidazoles. nih.govnih.gov The 1-(4-Fluorophenyl)-piperazine structure is not commonly reported as a core scaffold for potent mutant IDH1 inhibitors in the reviewed scientific literature.

Potential Wnt Pathway Modulation

In Vitro Cellular Activity in Relevant Research Models

Antiplasmodial Activity in Parasite Cell Cultures

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Piperazine derivatives have been a focus of such research, with numerous analogues demonstrating promising antiplasmodial activity in vitro. nih.govresearchgate.netmdpi.com

Structure-activity relationship (SAR) studies on arylpiperazine derivatives have indicated that the nature of the substituents on both the piperazine and the aryl ring can significantly influence their potency against P. falciparum. For instance, the presence of a fluorophenyl group has been incorporated into various antimalarial candidates. nih.gov While direct testing of this compound has not been reported, the general antiplasmodial activity of the N-arylpiperazine scaffold suggests that this compound could warrant investigation.

Below is a table of related N-arylpiperazine derivatives and their reported antiplasmodial activities.

Compound NameParasite StrainIC50 (µM)
1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-olP. falciparum (FCR-3, chloroquine-resistant)0.5 nih.gov
Related Piperazine Derivative 1P. falciparum (W2, chloroquine-resistant)4.98 - 11.95 researchgate.net
Related Piperazine Derivative 2P. falciparum (D10, chloroquine-sensitive)12.75 - 19.85 researchgate.net

This table is for illustrative purposes and includes data for structurally related compounds, not this compound itself.

Antimicrobial and Antiviral Activity in Cell-Based Assays

The piperazine nucleus is a common feature in a multitude of compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. nih.govmdpi.comresearchgate.nettandfonline.comderpharmachemica.com Derivatives have been synthesized and tested against various bacterial and fungal strains, as well as a range of viruses.

In the realm of antibacterial and antifungal research, substituted piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, although their efficacy against fungal strains can be more variable. nih.govmdpi.com The introduction of different substituents on the piperazine ring allows for the modulation of the antimicrobial spectrum and potency. derpharmachemica.com

The antiviral potential of piperazine derivatives has been explored against several viruses, including HIV, Hepatitis C virus (HCV), and various flaviviruses. arabjchem.orgunisi.itbiorxiv.orgresearchgate.net The piperazine scaffold is often crucial for the antiviral activity of these molecules. biorxiv.org For instance, certain piperazine-containing compounds have shown inhibitory effects on viral entry and replication. arabjchem.orgunisi.it

The following table summarizes the antimicrobial and antiviral activities of some representative piperazine derivatives.

Compound ClassOrganism/VirusActivity MetricValue
N,N′-disubstituted piperazinesS. aureusMIC16 µg/mL mdpi.com
N,N′-disubstituted piperazinesB. subtilisMIC16 µg/mL mdpi.com
N,N′-disubstituted piperazinesE. coliMIC8 µg/mL mdpi.com
Piperazine-containing triazine dimerHIV-1EC503.19 µM arabjchem.org
Naphthyridone with piperazineHIVEC50> 0.08 µM arabjchem.org
Piperazine with 4-fluorobenzyl groupHIV-1IC500.0314 - 0.146 µM arabjchem.org
Acyl piperazine amideZika Virus (ZIKV)IC508.4 - 37.0 µM unisi.it
Acyl piperazine amideDengue Virus (DENV)IC507.9 - 31.3 µM unisi.it

This table presents data for various piperazine derivatives to illustrate the potential activity of this chemical class and does not include data for this compound.

Studies in Transfected Cell Lines Expressing Specific Receptors or Transporters

The interaction of small molecules with specific receptors and transporters is a key area of pharmacological research. Transfected cell lines that overexpress a particular protein are invaluable tools for these investigations. The 1-(4-Fluorophenyl)piperazine (B120373) moiety is a well-known pharmacophore that can interact with various receptors and transporters in the central nervous system.

Of particular relevance is a study on a series of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues, which are structurally very similar to this compound. nih.govresearchgate.net These compounds were investigated for their binding affinity to the dopamine transporter (DAT) in rat caudate-putamen preparations. nih.govresearchgate.net The most potent compound in this series demonstrated a high affinity for DAT, with a Ki value of 17.6 nM. nih.govresearchgate.net This suggests that this compound may also exhibit affinity for the dopamine transporter.

The table below shows the binding affinities of some of these closely related analogues for the dopamine transporter.

CompoundKi (nM) for DAT
[3-cis-3,5-dimethyl-(1-piperazinyl)propyl]-bis-(4'-fluorophenyl)amine17.6 nih.govresearchgate.net

This table includes data for a structurally similar compound to indicate potential activity.

Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 3,3 Dimethylpiperazine Derivatives

Impact of Fluorophenyl Substitutions on Biological Activity and Selectivity

The substitution pattern on the phenyl ring of arylpiperazine derivatives is a critical determinant of their affinity and selectivity for various biological targets. The presence and position of the fluorine atom on the phenyl ring of 1-(4-Fluorophenyl)-3,3-dimethylpiperazine analogues can significantly modulate their pharmacological activity.

Fluorine is a bioisostere of hydrogen but possesses unique properties; it is the most electronegative element, has a small van der Waals radius, and can act as a weak hydrogen bond acceptor. nih.gov The introduction of a fluorine atom to a phenyl ring can alter the molecule's lipophilicity, metabolic stability, and the pKa of the distal piperazine (B1678402) nitrogen. nih.gov These changes, in turn, influence how the molecule interacts with its target receptor.

The position of the fluorine atom (ortho, meta, or para) can lead to distinct pharmacological profiles. For instance, in a series of arylpiperazine derivatives targeting serotonergic receptors, moving the fluorine from the para to the ortho position has been shown to alter the affinity and functional activity at 5-HT1A and 5-HT2A receptors. This is often due to steric effects and altered electronic distribution, which affect key interactions within the receptor's binding pocket, such as π-π stacking or cation-π interactions. mdpi.com Studies on various arylpiperazine-based compounds have shown that a 4-fluoro substitution often enhances affinity for certain targets compared to non-fluorinated analogues. nih.gov This enhancement can be attributed to favorable interactions with the receptor or improved pharmacokinetic properties, such as resistance to metabolic oxidation on the phenyl ring.

Table 1: Representative Impact of Fluorine Substitution on Receptor Affinity in Arylpiperazine Scaffolds

CompoundPhenyl SubstitutionTarget ReceptorAffinity (Ki, nM)
A 4-Fluoro5-HT1A5.2
B 2-Fluoro5-HT1A15.8
C Unsubstituted5-HT1A25.1
D 4-FluoroD212.4
E 2-FluoroD235.7

Note: Data is illustrative and compiled from general findings on arylpiperazine derivatives to demonstrate the principle of fluorine substitution effects.

Role of the 3,3-Dimethyl Moiety in Piperazine Ring Conformation and Target Interactions

The piperazine ring typically exists in a dynamic equilibrium of chair and boat conformations. The introduction of a gem-dimethyl group at the 3-position, as in this compound, has a profound impact on this conformational flexibility. This substitution introduces the Thorpe-Ingold effect, or gem-dimethyl effect, which restricts the rotational freedom of the C2-C3 bond. researchgate.netresearchgate.net

This conformational constraint pre-organizes the molecule into a more rigid structure, reducing the entropic penalty upon binding to a biological target. researchgate.net A conformationally restricted ligand that fits optimally into a receptor's binding site often exhibits higher affinity and selectivity compared to a more flexible analogue. The 3,3-dimethyl groups can force the piperazine ring to adopt a specific chair conformation that orients the N1-aryl substituent and the N4-substituent in a spatially defined manner, which is crucial for precise interactions with receptor residues.

Furthermore, the gem-dimethyl group can serve as a metabolic shield. The carbon atoms adjacent to the piperazine nitrogens are often susceptible to cytochrome P450-mediated oxidation. researchgate.net The steric bulk of the dimethyl moiety can hinder the approach of metabolic enzymes, thereby increasing the compound's metabolic stability and half-life. These methyl groups can also engage in beneficial van der Waals or hydrophobic interactions within the binding pocket of a target protein, further contributing to binding affinity. researchgate.net

Table 2: Conformational and Metabolic Implications of the 3,3-Dimethyl Moiety

FeatureUnsubstituted Piperazine3,3-Dimethylpiperazine
Conformational Flexibility High (Chair-boat interconversion)Reduced (Restricted rotation)
Binding Entropy Higher penalty upon bindingLower penalty upon binding
Metabolic Stability (α-carbon) Susceptible to oxidationSterically shielded, enhanced stability
Potential Interactions StandardAdditional hydrophobic/van der Waals

Influence of Linker Length and Heteroatom Substitution on Pharmacological Profile

In many pharmacologically active arylpiperazine derivatives, the N4-nitrogen of the piperazine ring is connected to another chemical moiety via a linker. mdpi.com The length and composition of this linker are critical variables in modulating the compound's pharmacological profile. bg.ac.rsmdpi.com

Studies on long-chain arylpiperazines, which target a variety of central nervous system (CNS) receptors, have consistently shown that the length of an alkyl linker (typically two to five carbons) is a key determinant of receptor affinity and selectivity. nih.govnih.gov An optimal linker length allows the terminal pharmacophore to reach and interact with a secondary binding pocket on the receptor while the arylpiperazine moiety occupies the primary binding site. mdpi.com A linker that is too short may prevent this dual interaction, while one that is too long could introduce excessive flexibility, leading to a loss of affinity.

The introduction of heteroatoms (e.g., oxygen, nitrogen) into the linker to form ether or amide functionalities can also significantly alter a compound's properties. nih.gov These heteroatoms can act as hydrogen bond acceptors or donors, forming additional interactions with the target receptor. Furthermore, incorporating polar groups can influence physicochemical properties like solubility and permeability, which are crucial for a favorable pharmacokinetic profile. acs.org For example, replacing a methylene (B1212753) group with an amide nitrogen can change the linker's rigidity and basicity, impacting receptor interactions. nih.gov

Table 3: Effect of Linker Length on Receptor Affinity for a Representative Arylpiperazine Series

CompoundLinker (- (CH2)n -)Target ReceptorAffinity (Ki, nM)
F n = 25-HT1A25.3
G n = 35-HT1A8.1
H n = 45-HT1A1.5
I n = 55-HT1A12.9

Note: Data is illustrative and based on general SAR principles for long-chain arylpiperazines.

Bioisosteric Replacements of the Piperazine Ring for Enhanced Target Affinity and Selectivity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties. The piperazine ring, while a common scaffold in many FDA-approved drugs, can be replaced with other cyclic diamine structures to improve potency, selectivity, and pharmacokinetic properties. enamine.netenamine.net

Common bioisosteres for the piperazine ring include:

Homopiperazine (1,4-diazepane): This seven-membered ring expands the distance between the two nitrogen atoms, which can be advantageous for spanning different interaction points within a receptor. In some cases, this modification leads to improved affinity. nih.gov

Bridged Scaffolds (e.g., 3,8-Diazabicyclo[3.2.1]octane): These rigid structures lock the nitrogen atoms into a specific geometric orientation. researchgate.netnih.gov This pre-organization can significantly enhance binding affinity by reducing the entropic cost of binding. The defined spatial vectors of the substituents can also lead to improved selectivity for the desired target over off-targets. nih.gov

Spirocyclic Diamines: These bioisosteres introduce a three-dimensional character that can be exploited to explore new regions of chemical space within a binding site. Replacing a piperazine ring with a spirodiamine has been shown to beneficially affect activity and reduce cytotoxicity in certain drug classes. enamine.netenamine.net

Fused Ring Systems: Fused pyrrolidine-based mimetics and other fused systems can also act as piperazine surrogates, offering different conformational profiles and physicochemical properties. researchgate.netnih.gov

Table 4: Comparison of Piperazine and Common Bioisosteres

ScaffoldKey FeaturesPotential Advantages
Piperazine Flexible six-membered ringWell-established scaffold, synthetic accessibility
Homopiperazine Flexible seven-membered ringAltered N-N distance, may improve affinity
3,8-Diazabicyclo[3.2.1]octane Rigid, bridged structureConformational rigidity, improved affinity/selectivity
Spirodiamines 3D structure, spirocyclic centerNovel vector space exploration, improved properties

Elucidation of Molecular Mechanisms of Interaction

Detailed Ligand-Receptor Interaction Profiling (e.g., Hydrogen Bonding Networks, Hydrophobic Interactions)

Detailed ligand-receptor interaction profiling for 1-(4-Fluorophenyl)-3,3-dimethylpiperazine is not currently available in the scientific literature. However, based on the general characteristics of the 1-(4-Fluorophenyl)piperazine (B120373) scaffold, which is a common motif in compounds targeting the dopamine (B1211576) transporter (DAT), one can hypothesize potential interaction patterns.

The tertiary amine of the piperazine (B1678402) ring is likely to form a crucial ionic bond or hydrogen bond with a key acidic residue, such as an aspartate, within the binding pocket of a target receptor or transporter. The 4-fluorophenyl group would be expected to engage in hydrophobic and aromatic interactions, potentially through pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom itself could participate in halogen bonding or alter the electronic properties of the phenyl ring, thereby influencing binding affinity and selectivity. The novel 3,3-dimethyl substitution would likely create specific steric interactions within the binding site, which could either enhance or diminish affinity for a particular target compared to its non-methylated parent compound. Computational docking studies would be invaluable in predicting the precise binding orientation and identifying the specific amino acid residues involved in these interactions.

Allosteric Modulation and Conformational State Preferences of Target Proteins (e.g., Dopamine Transporter)

There is currently no direct evidence to suggest that this compound acts as an allosteric modulator of the dopamine transporter (DAT) or other target proteins. Allosteric modulators bind to a site topographically distinct from the primary (orthosteric) binding site, inducing a conformational change in the protein that can either enhance or inhibit the binding and/or efficacy of the endogenous ligand or other drugs.

To determine if this compound exhibits allosteric properties, a series of in vitro assays would be required. These would include radioligand binding assays to assess its ability to modulate the binding of a known orthosteric ligand to DAT, and functional uptake assays to measure its effect on dopamine transport in the presence and absence of dopamine. Such studies would reveal whether the compound acts as a positive or negative allosteric modulator, or if it has no allosteric activity. Furthermore, sophisticated biophysical techniques, such as fluorescence resonance energy transfer (FRET) or nuclear magnetic resonance (NMR) spectroscopy, could be employed to probe for conformational changes in the transporter upon ligand binding.

Characterization of Enzyme Inhibition Kinetics and Binding Modes

The potential for this compound to act as an enzyme inhibitor has not been specifically investigated. A key family of enzymes often targeted by phenylpiperazine-containing compounds is the monoamine oxidases (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters.

To characterize its enzyme inhibition profile, in vitro enzyme kinetic studies would be necessary. These experiments would determine the compound's inhibitory potency (IC50) against MAO-A and MAO-B and would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Lineweaver-Burk or Dixon plots derived from these kinetic data would provide a graphical representation of the inhibition type. Molecular docking simulations could then be used to predict the binding mode of the compound within the active site of the enzyme, identifying key interactions that contribute to its inhibitory activity.

Identification of Downstream Signaling Pathways and Cellular Responses in In Vitro Models

The downstream signaling pathways and cellular responses elicited by this compound are currently unknown. The activation or inhibition of a target receptor or transporter initiates a cascade of intracellular events that ultimately mediate the physiological response.

In vitro cell-based assays would be essential to identify these downstream effects. For instance, if the compound were found to interact with a G-protein coupled receptor (GPCR), changes in the levels of second messengers such as cyclic AMP (cAMP) or inositol phosphates could be measured. Similarly, alterations in intracellular calcium concentrations could be monitored using fluorescent indicators. Furthermore, changes in gene expression or protein phosphorylation downstream of the initial target interaction could be assessed using techniques like quantitative PCR (qPCR) and Western blotting. These studies, performed in relevant cell lines (e.g., neuronal cells expressing the dopamine transporter), would provide a comprehensive picture of the cellular responses to this novel compound.

Future Directions and Translational Research Potential Preclinical Focus

Development of Novel Chemical Probes for Specific Biological Systems

The structural motifs within 1-(4-Fluorophenyl)-3,3-dimethylpiperazine, namely the fluorophenyl group and the dimethyl-piperazine core, are features found in compounds designed to interact with specific biological targets. A key area of future research is the development of analogues as selective chemical probes to investigate complex biological systems, such as neurotransmitter transporters.

For instance, research into analogues containing bis-(4'-fluorophenyl) and cis-3,5-dimethyl-piperazinyl moieties has yielded potent probes for the dopamine (B1211576) transporter (DAT). Structure-activity relationship (SAR) studies have shown that substituting the carbazole (B46965) ring system of known sigma receptor antagonists with a bis-(4'-fluorophenyl)amine group can significantly improve binding affinity and selectivity for DAT. One such analogue demonstrated a high affinity for DAT, displacing [3H]WIN 35,428 binding with a Kᵢ of 17.6 nM, a potency comparable to the well-known DAT inhibitor GBR 12909. This suggests that the this compound scaffold could be systematically modified to create highly selective tools for studying dopamine reuptake mechanisms and their role in neurological disorders.

Table 1: Dopamine Transporter (DAT) Affinity of a Related Analogue

Compound Description DAT Kᵢ (nM)
Analogue 9b [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine 17.6
GBR 12909 Reference DAT Inhibitor Comparable to Analogue 9b
Rimcazole Parent Sigma Receptor Antagonist 224

This table is based on data for a structurally related analogue to illustrate the potential of the scaffold.

Future efforts would involve synthesizing a library of this compound derivatives and screening them against a panel of receptors and transporters to identify novel, high-affinity probes for various biological systems.

Lead Optimization Strategies for Enhancing In Vitro Potency, Selectivity, and Metabolic Stability

For any chemical scaffold to progress from a hit to a viable preclinical candidate, it must undergo rigorous lead optimization. Key objectives for the this compound series would include enhancing in vitro potency and selectivity while ensuring adequate metabolic stability.

Metabolic instability is a common hurdle for piperazine-containing compounds. Studies on structurally related atypical DAT inhibitors have shown that the piperazine (B1678402) ring can be a site of rapid metabolism. nih.gov A promising strategy to mitigate this is the bioisosteric replacement of the piperazine ring. nih.gov For example, replacing the piperazine with a piperidine (B6355638) ring in certain series has led to analogues with significantly improved metabolic stability in rat liver microsomes. nih.gov

Another critical aspect is improving selectivity. For scaffolds targeting monoamine transporters, achieving selectivity over the serotonin (B10506) transporter (SERT) and other receptors is crucial. Structure-activity relationship studies have demonstrated that modifications to the piperazine ring and its substituents can modulate this selectivity profile. For instance, in a series of fluoroethoxy-1,4-diphenethylpiperazine derivatives, analogues exhibited high selectivity for the vesicular monoamine transporter-2 (VMAT2) over DAT and SERT.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modify physicochemical properties. The 4-fluoro substituent on the phenyl ring of the title compound is a good starting point, and further optimization could explore additional fluorination or the introduction of other electron-withdrawing groups to block potential sites of metabolism.

Table 2: Impact of Scaffold Modification on Metabolic Stability and Affinity

Modification Strategy Effect on Metabolic Stability Effect on Target Affinity (DAT) Reference Series
Piperazine to Piperidine Replacement Improved stability in rat liver microsomes Generally well-tolerated (Kᵢ range = 3–382 nM) (Bis(4-fluorophenyl)methyl)sulfinylethyl amines
Introduction of Aromatic Rings on Terminal Nitrogen Not specified Significantly reduced DAT affinity and selectivity Arylpiperazine derivatives

This table illustrates general optimization strategies observed in related compound series.

Exploration of the this compound Scaffold in Material Science Applications

Beyond pharmacology, the unique electronic and structural properties of phenylpiperazine derivatives suggest their potential utility in material science. The electron-rich piperazine ring can act as an electron-donating moiety, and proper substitution allows for the creation of materials with interesting optical and electronic properties. acs.org

Future research could explore the incorporation of the this compound scaffold into polymers for optoelectronic applications. Studies on methacrylic polymers modified with phenylpiperazine side chains have shown that these materials can have low energy band gaps (2.73 to 2.81 eV), making them promising candidates for use in photovoltaic devices, field-effect transistors, or electrochromic systems. acs.orgnih.gov The chemical structure can be modified to tune the optical properties; for example, altering the distance of the phenylpiperazine moiety from the main polymer chain can lead to a hypsochromic (blue) shift in the absorption spectrum. acs.org

Another avenue of exploration is the use of this scaffold in the development of functional materials such as metal-organic frameworks (MOFs) or as ligands in catalysis. researchgate.netrsc.org The nitrogen atoms of the piperazine ring provide versatile binding sites for metal ions, opening up possibilities for creating novel catalytic systems or porous materials with specific functionalities. researchgate.netrsc.org

Advanced Methodological Development for Preclinical Assessment of Analogues

Robust and sensitive analytical methods are essential for the preclinical assessment of any new chemical entity. The development and validation of such methods for this compound and its analogues would be a critical step. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for quantifying small molecules in biological matrices. itrlab.combioanalysis-zone.com

For preclinical pharmacokinetics, a validated bioanalytical LC-MS/MS method would be required to measure compound concentrations in plasma and various tissues. nih.gov These methods need to be sensitive, with a low limit of quantification (LLOQ), accurate, and precise. nih.gov Given the complexity of biological matrices, sample preparation is a crucial step, with techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction being assessed to ensure reliable results. nih.gov

LC-MS/MS is also the primary tool for in vitro metabolic stability assays, which are used to predict hepatic clearance. These assays typically involve incubating the compound with liver microsomes and quantifying the decrease in the parent compound over time. researchgate.net For piperazine derivatives, it is important to characterize the metabolites formed, as some may be pharmacologically active. High-resolution mass spectrometry, such as LC-QTOF/MS (quadrupole time-of-flight), can be invaluable for identifying and structurally elucidating these metabolites. nih.gov

Table 3: Analytical Methods for Preclinical Assessment of Piperazine Analogues

Analytical Technique Application Key Considerations
HPLC-DAD Quantification in non-biological matrices, quality control. Requires a chromophore for detection; may lack sensitivity for trace analysis. nih.govresearchgate.net
GC-MS Identification and quantification, particularly for volatile analogues. May require derivatization; analytes must be thermally stable. researchgate.net
LC-MS/MS Gold standard for quantification in biological fluids (plasma, urine, tissue). High sensitivity and selectivity. nih.govnih.gov Method validation is critical (linearity, accuracy, precision). Use of stable isotope-labeled internal standards is preferred. nih.govresearchgate.net

| LC-QTOF/MS | Metabolite identification and structural elucidation. Biodistribution studies. nih.gov | Provides high-resolution mass data for unknown identification. nih.gov |

Q & A

Advanced Research Question

  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Half-life (t1/2) >30 min indicates favorable metabolic stability .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC50 <10 µM suggests high inhibition risk, requiring structural optimization .
  • Reactive Metabolite Detection : Trapping studies with glutathione (GSH) to identify toxic quinone-imine or epoxide intermediates .

What strategies mitigate solubility challenges in biological assays?

Basic Research Question
Piperazines often exhibit poor aqueous solubility. Optimize using:

  • Co-Solvents : 10-20% PEG-400 or cyclodextrin inclusion complexes .
  • pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2) if the compound is basic (pKa ~8–10 for piperazines) .
  • Nanoparticle Formulation : Use PLGA or liposomal encapsulation for in vivo studies .
    Validate solubility via nephelometry or UV-Vis spectroscopy (λmax ~280 nm for fluorophenyl groups) .

How can structural analogs guide SAR studies for antitumor activity?

Advanced Research Question

  • Analog Synthesis : Replace 4-fluorophenyl with 4-chloro or 4-methoxy groups; modify dimethyl groups to ethyl or cyclopropyl .
  • In Vitro Cytotoxicity : Screen against NCI-60 cancer cell lines. Compare GI50 values (e.g., MDA-MB-231 breast cancer cells) .
  • Apoptosis Markers : Measure caspase-3/7 activation via luminescent assays (e.g., Caspase-Glo®) .
  • Kinase Profiling : Use KinomeScan® to identify off-target kinase interactions (e.g., EGFR or VEGFR2) .

What safety precautions are critical during handling and storage?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .
  • Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Acute Toxicity : Refer to SDS data for LD50 (e.g., rat oral LD50 ~500 mg/kg for similar piperazines) .

How can computational modeling predict mutagenicity risks?

Advanced Research Question

  • QSAR Tools : Use Derek Nexus or LeadScope to flag structural alerts (e.g., aromatic amines) .
  • AMES Test Simulation : Predict TA98/TA100 strain mutagenicity via ADMET Predictor® .
  • Metabolite Reactivity : Quantum mechanical calculations (e.g., HOMO-LUMO gaps) to assess electrophilic metabolite formation .

What chromatographic methods resolve enantiomeric impurities in asymmetric synthesis?

Advanced Research Question

  • Chiral HPLC : Use Chiralpak® IA or IB columns with hexane:isopropanol (90:10) + 0.1% TFA. Monitor at 254 nm .
  • SFC (Supercritical Fluid Chromatography) : CO2/ethanol mobile phase for faster separation (e.g., 5 µm Daicel columns) .
  • CE with Cyclodextrins : Capillary electrophoresis using sulfated β-cyclodextrin buffer (pH 8.5) .

How does logP influence blood-brain barrier (BBB) penetration in neuroactive studies?

Basic Research Question

  • logP Determination : Shake-flask method (octanol/water partition). Ideal logP 2–3 for BBB penetration .
  • PAMPA-BBB Assay : Measure permeability (Pe >4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .
  • In Vivo Imaging : After IV administration, use PET/MRI with radiolabeled compound (e.g., [18F] tag) .

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